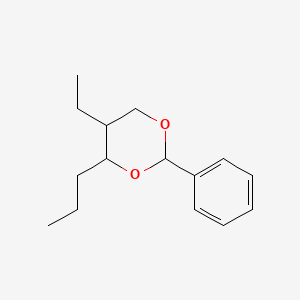

5-Ethyl-2-phenyl-4-propyl-1,3-dioxane

CAS No.: 6282-32-2

Cat. No.: VC19711375

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6282-32-2 |

|---|---|

| Molecular Formula | C15H22O2 |

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | 5-ethyl-2-phenyl-4-propyl-1,3-dioxane |

| Standard InChI | InChI=1S/C15H22O2/c1-3-8-14-12(4-2)11-16-15(17-14)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3 |

| Standard InChI Key | NQIZHZLQPQFNRK-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1C(COC(O1)C2=CC=CC=C2)CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Ethyl-2-phenyl-4-propyl-1,3-dioxane belongs to the 1,3-dioxane family, featuring a six-membered ring with two oxygen atoms at positions 1 and 3. The phenyl group at C-2 and alkyl substituents (ethyl at C-5, propyl at C-4) create a sterically crowded environment, influencing its conformational equilibria. X-ray crystallographic data on analogous compounds, such as 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, reveal a monoclinic crystal system (C2/c) with unit cell parameters a = 32.6674(8) Å, b = 6.0061(2) Å, and c = 23.2786(6) Å . These structural insights suggest that the title compound likely adopts a chair conformation, with bulky substituents occupying equatorial positions to minimize steric strain .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O₂ | |

| Molecular Weight (g/mol) | 234.33 | |

| Density (g/cm³) | 0.945 | |

| Boiling Point (°C) | 330.5 | |

| Flash Point (°C) | 166.3 | |

| Refractive Index | 1.475 | |

| LogP | 4.101 |

Spectroscopic Profiles

¹³C NMR studies on related 1,3-dioxanes indicate that substituents at C-2 and C-5 significantly perturb chemical shifts. For example, introducing a phenyl group at C-2 deshields neighboring carbons by 8.1 ppm, while acetyl groups at C-5 cause a downfield shift of 16.2 ppm at C-5 . These trends enable precise stereochemical assignments, critical for verifying synthetic outcomes.

Synthesis and Mechanistic Pathways

Conventional Synthesis Routes

The compound is synthesized via acid-catalyzed cyclocondensation of 3,3-bis(hydroxymethyl)butan-2-one with benzaldehyde derivatives. A representative procedure involves:

-

Refluxing equimolar quantities of 3,3-bis(hydroxymethyl)butan-2-one and benzaldehyde in benzene with p-toluenesulfonic acid as a catalyst .

-

Removing water via a Dean-Stark trap to drive the equilibrium toward dioxane formation.

-

Purifying the crude product through column chromatography, yielding cis- and trans- isomers in a 4:1 ratio .

Table 2: Representative Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid | |

| Solvent | Benzene | |

| Reaction Temperature (°C) | 100 (reflux) | |

| Yield (%) | 72–76 |

Isomerization Dynamics

Under mild acidic conditions, 1,3-dioxanes undergo reversible isomerization via ring-opening and re-closing mechanisms. For 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, free energy differences (ΔG²⁵) between cis- and trans- isomers range from –5.90 to 4.74 kJ/mol, depending on substituent steric demands . This equilibration complicates isolation but offers opportunities for kinetic control in synthesis.

Research Findings and Functional Implications

Stereochemical Correlations

Empirical NMR correlations have been established for 1,3-dioxanes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume